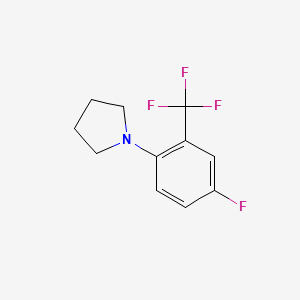

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring attached to a substituted phenyl group. The phenyl substituents include a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This compound’s structural features—fluorine and trifluoromethyl groups—enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications.

Synthetically, the compound can be prepared via palladium-catalyzed coupling reactions or nucleophilic substitutions involving pyrrolidine and halogenated aryl precursors. For example, analogous compounds like 1-(4-(trifluoromethyl)phenyl)pyrrolidine are synthesized using 4-bromobenzotrifluoride and pyrrolidine under nitrogen atmosphere, achieving yields up to 93% .

Properties

IUPAC Name |

1-[4-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDBYKIEEYCCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenylpyrrolidine derivatives.

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biological Studies: The compound serves as a probe in studying the interactions of fluorinated organic molecules with biological systems.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of certain enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects: The 4-fluoro and 2-trifluoromethyl groups in the target compound create a unique electronic environment compared to analogs like 1-(4-(trifluoromethyl)phenyl)pyrrolidine (only 4-CF₃). In Compound 82 (a pyrimidine urea), the 3-CF₃ and 4-Cl substituents contribute to its anticancer activity, suggesting that trifluoromethyl groups in ortho or meta positions enhance bioactivity .

Synthetic Yields :

- The synthesis of 1-(4-(trifluoromethyl)phenyl)pyrrolidine achieves a 93% yield under optimized conditions , whereas 1-(phenyl(4-(trifluoromethyl)phenyl)methyl)pyrrolidine is obtained in 65% yield, likely due to the complexity of the benzyl-pyrrolidine linkage .

Biological Activity: While direct data for the target compound are absent, UDO (a piperazine-pyridine derivative) inhibits CYP51 and shows efficacy against Trypanosoma cruzi . This highlights the pharmacological relevance of trifluoromethylphenyl-heterocycle hybrids. Pyrimidine ureas like Compound 82 exhibit cytotoxicity against MCF-7 breast cancer cells, emphasizing the role of CF₃ groups in modulating drug-target interactions .

Electronic and Steric Comparisons

- This contrasts with 1-(phenyl(4-(trifluoromethyl)phenyl)methyl)pyrrolidine, where the CF₃ group is para to the benzyl linkage .

- Steric Hindrance :

The ortho-CF₃ and para-F substituents may impose greater steric constraints compared to analogs like 1-(4-(trifluoromethyl)phenyl)pyrrolidine , affecting binding to biological targets or catalytic sites.

Biological Activity

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine, a compound featuring a trifluoromethyl group and a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFN

- CAS Number : 1707581-16-5

The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetics and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and antimicrobial domains.

1. Anti-inflammatory Activity

A study on related compounds demonstrated that derivatives with similar structures can inhibit key inflammatory pathways. Specifically, compounds containing the trifluoromethyl group have shown effectiveness in reducing the activation of nuclear factor kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are crucial in inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| FPP | 6.5 | Inhibition of COX-2 |

| Celecoxib | 0.04 | COX-2 Inhibition |

2. Antimicrobial Activity

In vitro evaluations have shown that compounds with similar trifluoromethyl substitutions possess significant antimicrobial properties against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial activity .

Table 2: Antimicrobial Efficacy

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | MRSA | 1.0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, modulating cellular signaling pathways:

- Inhibition of Enzymes : The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators .

- Modulation of Gene Expression : By affecting NF-κB and IRF3 pathways, it influences gene expression related to inflammation and immune response .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

-

Case Study on Inflammatory Diseases :

- A study evaluated the effects of a related pyrrolidine derivative on inflammatory bowel disease models, showing significant reduction in disease activity index scores when treated with the compound.

-

Antimicrobial Resistance :

- Research focused on the efficacy of trifluoromethyl-containing compounds against antibiotic-resistant strains, demonstrating their potential as novel therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.